3-(3-Chlorophenylethyl)pyridine N-Oxide
Description
Synthesis Analysis
The synthesis of pyridine N-oxides typically involves the oxidation of pyridine derivatives. For example, the compound 2,6-bis(N-tert-butylacetamide)pyridine was synthesized through a Ritter synthesis, followed by oxidation to yield the pyridine-N-oxide derivative, indicating a general approach to synthesizing N-oxide derivatives from pyridine bases (Binyamin et al., 2006).
Molecular Structure Analysis
The molecular structure of pyridine N-oxides has been explored through methods such as gas phase electron diffraction, revealing precise bond distances and angles that contribute to the understanding of their three-dimensional conformations. For instance, specific internuclear distances and bond angles were determined for pyridine-N-oxide, providing insight into the geometry of the molecule (Chiang, 1974).
Chemical Reactions and Properties
Pyridine N-oxides participate in various chemical reactions, including the formation of complexes with other molecules. For example, pyridine N-oxides form hydrogen-bonded complexes with pentachlorophenol, indicating their ability to act as hydrogen bond acceptors (Dega‐Szafran et al., 1997).
Physical Properties Analysis
The physical properties of pyridine N-oxides, such as solubility, melting points, and boiling points, can be inferred from their molecular structures and interactions. Although specific data for "3-(3-Chlorophenylethyl)pyridine N-Oxide" was not found, pyridine N-oxides generally exhibit properties that are influenced by their ability to form hydrogen bonds and their polar nature.
Chemical Properties Analysis
Chemical properties, including reactivity towards electrophiles, nucleophiles, and oxidizing agents, can be characterized by studying the reactions pyridine N-oxides undergo. For instance, the reactivity of pyridine N-oxides with different reagents indicates their versatility in organic synthesis and coordination chemistry, as demonstrated by their ability to coordinate with lanthanides (Binyamin et al., 2006).
properties
IUPAC Name |
3-[2-(3-chlorophenyl)ethyl]-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15(16)10-12/h1-5,8-10H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELCJWGXNLFDPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=C[N+](=CC=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618470 | |
Record name | 3-[2-(3-Chlorophenyl)ethyl]-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenylethyl)pyridine N-Oxide | |
CAS RN |
31255-47-7 | |
Record name | 3-[2-(3-Chlorophenyl)ethyl]-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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